molecular formula C13H13N3O2 B2767754 N-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 726143-03-9

N-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2767754
CAS RN: 726143-03-9
M. Wt: 243.266
InChI Key: HQMHDWZKSWOHEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions of arylamine compounds with acyl chlorides . For instance, N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), which are common polar solvents, find application as multipurpose reagents in synthetic organic chemistry .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the formation of dichlorobenzamide derivatives from reactions of arylamine compounds with dichlorobenzoyl chloride .

Scientific Research Applications

Synthesis and Biological Activity

Research in the field has led to the synthesis of novel compounds with significant biological activities. For example, novel arylazothiazole disperse dyes containing selenium were synthesized, exhibiting high efficiency in in vitro screening for antioxidant, antitumor activity against Ehrlich ascites carcinoma cell line, and antimicrobial activity against various pathogenic bacteria and fungi. These compounds also hold potential for applications in dyeing polyester fabrics, indicating their utility beyond biological activities (Khalifa et al., 2015).

Antioxidant Studies

Another research avenue involves the synthesis of novel N-substituted benzyl/phenyl compounds, which demonstrated moderate to significant radical scavenging activity. This suggests their potential as a foundation for developing biologically active compounds through further modification or derivatization (Ahmad et al., 2012).

Antidepressant and Anticonvulsant Activities

Compounds with structural similarities to the one have been evaluated for their antidepressant and anticonvulsant activities. For instance, substituted carboxylic acid hydrazides showed notable antidepressant activity, comparable to or even surpassing that of imipramine, and exhibited significant protective effects against seizures (Abdel-Aziz et al., 2009).

Anticancer and Antioxidant Activities

Further, a series of N-(benzo[d]oxazol-2-yl) derivatives were synthesized, showing promising anticancer and antioxidant activities. These derivatives were evaluated against several cancer cell lines, demonstrating the potential therapeutic applications of such compounds (Gudipati et al., 2011).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-3-4-9(2)11(7-8)14-13(18)10-5-6-12(17)16-15-10/h3-7H,1-2H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMHDWZKSWOHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-6-oxo-1H-pyridazine-3-carboxamide

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